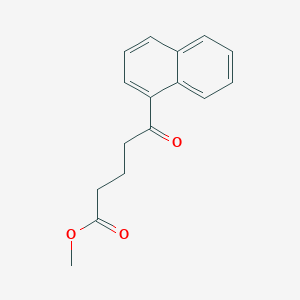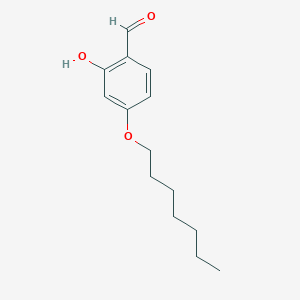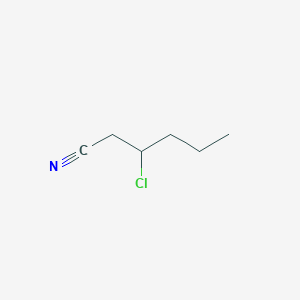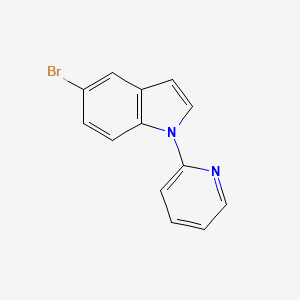
Methyl 5-(1-naphthyl)-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(1-naphthyl)-5-oxopentanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthyl group attached to a pentanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(1-naphthyl)-5-oxopentanoate typically involves the esterification of 5-(1-naphthyl)-5-oxopentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts can also be employed to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 5-(1-naphthyl)-5-oxopentanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 5-(1-naphthyl)-5-oxopentanoic acid or corresponding ketones.
Reduction: 5-(1-naphthyl)-5-hydroxypentanoate or alkanes.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 5-(1-naphthyl)-5-oxopentanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed ester hydrolysis and its inhibition. It is also employed in the development of enzyme assays.
Industry: this compound is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Methyl 5-(1-naphthyl)-5-oxopentanoate involves its interaction with enzymes such as esterases. The ester group is hydrolyzed by these enzymes, leading to the release of the active naphthyl-containing moiety. This process can modulate various biochemical pathways depending on the specific application.
Comparación Con Compuestos Similares
Ethyl 5-(1-naphthyl)-5-oxopentanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 5-(2-naphthyl)-5-oxopentanoate: Similar structure but with the naphthyl group attached at the 2-position.
Methyl 5-(1-phenyl)-5-oxopentanoate: Similar structure but with a phenyl group instead of a naphthyl group.
Uniqueness: Methyl 5-(1-naphthyl)-5-oxopentanoate is unique due to the specific positioning of the naphthyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific synthetic and research applications.
Propiedades
Número CAS |
13672-44-1 |
|---|---|
Fórmula molecular |
C16H16O3 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
methyl 5-naphthalen-1-yl-5-oxopentanoate |
InChI |
InChI=1S/C16H16O3/c1-19-16(18)11-5-10-15(17)14-9-4-7-12-6-2-3-8-13(12)14/h2-4,6-9H,5,10-11H2,1H3 |
Clave InChI |
AYSMRTPHMVATPO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCC(=O)C1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



stannane](/img/structure/B14139028.png)


![1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one](/img/structure/B14139053.png)

![1-[3-(2,5-dimethoxyphenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14139062.png)
![2-methoxy-1-[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone](/img/structure/B14139067.png)
![2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14139085.png)
![N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14139088.png)


![2-[[6-Amino-2-(2-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14139097.png)
![N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B14139102.png)
